molecular formula C13H20N2O3S B2381017 N-(4-ethoxyphenyl)piperidine-1-sulfonamide CAS No. 838901-19-2

N-(4-ethoxyphenyl)piperidine-1-sulfonamide

Cat. No.: B2381017
CAS No.: 838901-19-2
M. Wt: 284.37
InChI Key: CWSZHBQRCOKIPI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)piperidine-1-sulfonamide is a chemical compound that has garnered interest due to its versatile applications in various fields such as medicine, biology, and chemistry. This compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)piperidine-1-sulfonamide typically involves the reaction of 4-ethoxyaniline with piperidine-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-ethoxyphenyl)piperidine-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide
  • Other sulfonamide derivatives containing piperidine moieties

Uniqueness

N-(4-ethoxyphenyl)piperidine-1-sulfonamide stands out due to its unique combination of a piperidine moiety and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthase and disrupt bacterial cell membranes makes it a promising candidate for the development of new antibacterial agents .

Properties

IUPAC Name

N-(4-ethoxyphenyl)piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-18-13-8-6-12(7-9-13)14-19(16,17)15-10-4-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSZHBQRCOKIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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